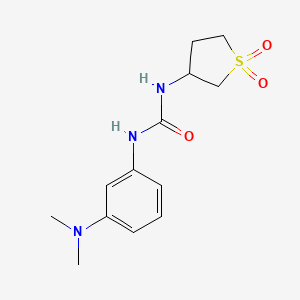
1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Dimethylamino)phenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea, also known as DMTU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent antioxidant and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Scientific Research Applications
Medicinal Chemistry
Research on structurally related compounds such as N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl) propoxy]phenyl]-N'-pentylurea has shown potent inhibitory activity towards acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cholesterol metabolism. This finding, derived from a study exploring structure-activity relationships, indicates the potential of such compounds in developing treatments for hypercholesterolemia and atherosclerosis (Kimura et al., 1993).
Anticancer Agents
The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been reported, with some compounds demonstrating significant antiproliferative effects on various cancer cell lines. This suggests the utility of urea derivatives in designing new anticancer agents (Jian Feng et al., 2020).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. The study highlights the potential of urea derivatives in protecting industrial materials against corrosion, which has significant implications for materials science and engineering (B. Mistry et al., 2011).
Green Chemistry
Research on 4-Dimethylaminopyridinium carbamoylides, which are related to urea derivatives, has identified them as safe and non-hazardous substitutes for arylsulfonyl isocyanates in the production of arylsulfonyl carbamates and ureas. This innovation supports the principles of green chemistry by reducing the use of toxic reagents in chemical synthesis (F. Sa̧czewski et al., 2006).
Environmental Science
The microbial degradation of substituted urea herbicides, including their phytotoxicity and degradation rates, has been studied to understand their environmental impact. Such studies are crucial for assessing the ecological safety and biodegradability of urea-based compounds (D. Murray et al., 1969).
Propiedades
IUPAC Name |
1-[3-(dimethylamino)phenyl]-3-(1,1-dioxothiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-16(2)12-5-3-4-10(8-12)14-13(17)15-11-6-7-20(18,19)9-11/h3-5,8,11H,6-7,9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBTUSLPJUKXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

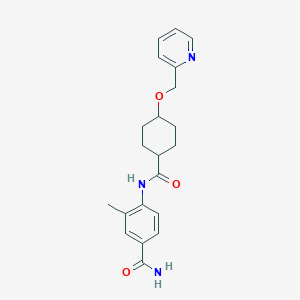
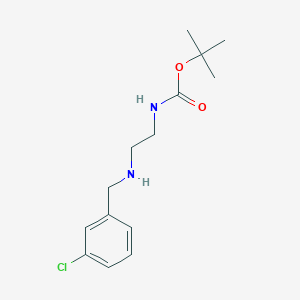
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)
![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)

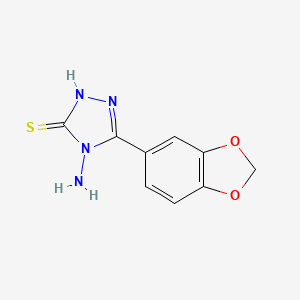

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2775013.png)

![Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2775016.png)
![(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2775017.png)
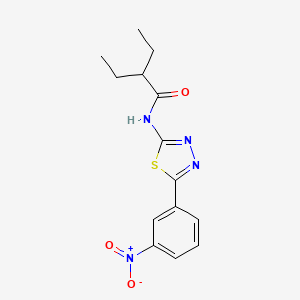
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2775020.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2775021.png)